molecular formula C16H20FNOS B2576325 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)pent-4-en-1-one CAS No. 1705888-34-1

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)pent-4-en-1-one

Cat. No. B2576325
CAS RN: 1705888-34-1
M. Wt: 293.4
InChI Key: SDAZHCMTBLIMNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could involve reactions with different reagents, under different conditions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds have found extensive use in medicinal chemistry due to their unique properties, such as increased metabolic stability, lipophilicity, and ability to engage in specific interactions with biological targets. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles, making them more effective as therapeutic agents.

Novel Benzodiazepine Derivatives

Research on benzodiazepine derivatives, such as the synthesis of ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, highlights the exploration of novel structures for potential anxiolytic agents without the typical side effects associated with classical benzodiazepines (Anzini et al., 2008). This research avenue underscores the relevance of fluorinated derivatives in developing safer, more effective CNS-active drugs.

Heterocyclic Chemistry Innovations

The creation of seven-membered heterocycles from reactions involving fluorinated intermediates showcases the versatility of such compounds in synthesizing novel rings with potential therapeutic applications (MarutaMasamichi et al., 1979). These synthetic strategies can lead to new molecules with unexplored biological activities.

Antitumor Activity

Fluorinated benzothiazoles have been investigated for their antitumor properties, with certain derivatives showing potent cytotoxicity against specific cancer cell lines (Hutchinson et al., 2001). This line of research indicates the potential of fluorinated compounds in oncology, particularly in targeting breast cancer cells.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its mode of interaction with its target in the body. This is often determined through biological assays and studies .

Safety and Hazards

This involves studying the toxicity of the compound, its reactivity, and precautions needed while handling it .

Future Directions

This could involve potential applications of the compound, or further studies that could be done to understand it better .

properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNOS/c1-2-3-8-16(19)18-10-9-15(20-12-11-18)13-6-4-5-7-14(13)17/h2,4-7,15H,1,3,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAZHCMTBLIMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(SCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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